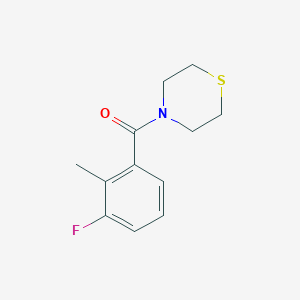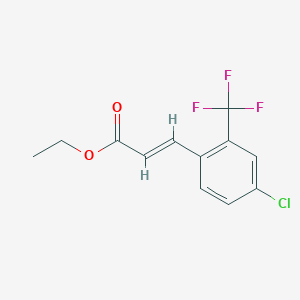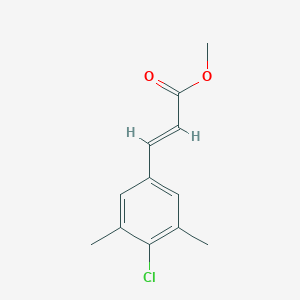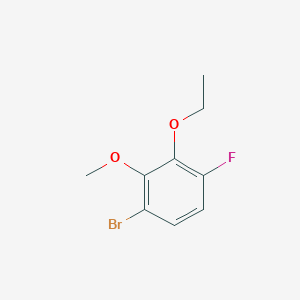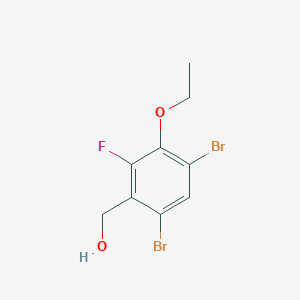
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol” is a chemical compound with the CAS Number: 2404734-19-4 . It has a molecular weight of 327.98 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9Br2FO2/c1-2-14-9-7(11)3-6(10)5(4-13)8(9)12/h3,13H,2,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature for this compound is 2-8°C .科学的研究の応用
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol has been used in a variety of scientific applications, including laboratory experiments and industrial processes. It has been used in the synthesis of a variety of compounds, such as tetrahydropyridines, benzothiazoles, and thiazoles. It has also been used as a reagent in the synthesis of a variety of compounds, including benzamides, triazoles, and oxazoles. Additionally, this compound has been used in the synthesis of new fluorescent probes for the detection of nitric oxide and other reactive species.
作用機序
The mechanism of action of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol is not yet fully understood. However, it is believed to be related to its ability to react with other compounds, as well as its ability to form stable complexes with metal ions. It is also believed that this compound is able to interact with cellular components, such as proteins and enzymes, which may be responsible for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties in animal models. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines in vitro. It has also been shown to inhibit the growth of certain bacteria and fungi in vitro.
実験室実験の利点と制限
The main advantage of using (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and purify. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound is a relatively unstable compound, which can limit its shelf life.
将来の方向性
The future directions of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol research include further exploration of its potential mechanisms of action and its potential therapeutic applications. Additionally, further research is needed to explore its potential use as an industrial reagent and its potential toxicity and environmental impact. Additionally, further research is needed to explore its potential use in the synthesis of new compounds, such as fluorescent probes and other compounds with potential therapeutic applications. Finally, further research is needed to explore its potential use as a food additive or preservative.
合成法
(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol can be synthesized through the reaction of 4-bromo-3-ethoxy-2-fluorophenol and bromine in acetic acid. The reaction is catalyzed by a base, such as potassium acetate or sodium hydroxide, and requires a temperature of around 100 °C. The reaction is typically complete within 1-2 hours. The product is then purified by column chromatography and recrystallized from ethanol or methanol.
Safety and Hazards
The safety information for “(4,6-Dibromo-3-ethoxy-2-fluorophenyl)methanol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .
特性
IUPAC Name |
(4,6-dibromo-3-ethoxy-2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2FO2/c1-2-14-9-7(11)3-6(10)5(4-13)8(9)12/h3,13H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRICEVKYTVEKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)CO)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

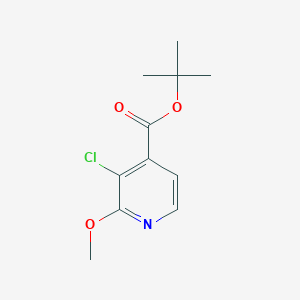

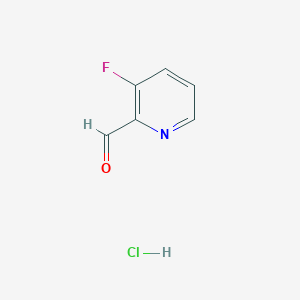
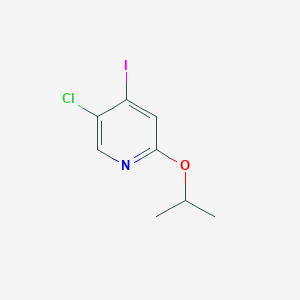

![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)
